molecular formula C15H14ClN3 B2545706 4-(4-Chlorophenyl)-2-(propylamino)pyridine-3-carbonitrile CAS No. 478245-76-0

4-(4-Chlorophenyl)-2-(propylamino)pyridine-3-carbonitrile

Cat. No. B2545706
CAS RN: 478245-76-0
M. Wt: 271.75
InChI Key: ARBRVYPJJJXEIC-UHFFFAOYSA-N
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Description

The compound 4-(4-Chlorophenyl)-2-(propylamino)pyridine-3-carbonitrile is a chemical entity that has been the subject of various synthetic and analytical studies due to its potential as an intermediate in pharmaceutical synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, structure, and properties of similar compounds.

Synthesis Analysis

The synthesis of related chlorinated pyridine carbonitriles involves the use of Vilsmeier–Haack reagent and N-protected 3-acetyl-2-aminothiophenes, as well as reactions with anilines and other nucleophiles . For example, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile demonstrates the versatility of chlorinated pyridine carbonitriles as building blocks for further chemical transformations . Additionally, the synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles involves reactions with various substituted phenyl ethanones and cyanoacetate or malononitrile .

Molecular Structure Analysis

The molecular structure of chlorinated pyridine carbonitriles and their derivatives is characterized by the presence of rigid rings connected by single bonds, as observed in the crystal structure of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione . The presence of chlorine atoms can influence the electronic properties and reactivity of these molecules.

Chemical Reactions Analysis

Chlorinated pyridine carbonitriles undergo various chemical reactions, including nucleophilic substitution, as seen in the reaction of 2-chloropyridine-3,4-dicarbonitrile with anilines . The reactivity of these compounds can be exploited to create a wide range of derivatives with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridine carbonitriles are influenced by their molecular structure. For instance, the presence of chlorine can affect the electron distribution within the molecule, which in turn can impact its reactivity and interaction with other molecules. Spectroscopic methods such as IR, UV-Vis, and NMR are commonly used to characterize these compounds . Additionally, thermal analyses can provide information on the stability and decomposition patterns of these compounds .

Case Studies and Applications

While the provided papers do not mention specific case studies involving 4-(4-Chlorophenyl)-2-(propylamino)pyridine-3-carbonitrile, they do highlight the potential applications of related compounds in the synthesis of kinase inhibitors and other biologically active molecules . The antibacterial activity of metal complexes derived from chlorinated pyridine carbonitriles also suggests their potential in medicinal chemistry .

Scientific Research Applications

Synthesis and Biological Activity

Amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-a)pyridine-5-carbonitrile was synthesized and tested for antifungal activity. This synthesis pathway opens avenues for creating polyheterocyclic compounds with potential biological activities (Ibrahim et al., 2008).

Photoinduced C(sp3)–H Bonds 4-Pyridination

Research demonstrated the direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine using photo-irradiating conditions, showcasing a method for constructing biologically active and functional molecules with 4-pyridine substructures (Hoshikawa & Inoue, 2013).

Optical and Junction Characteristics

The structural, optical, and diode characteristics of pyrazolo pyridine derivatives have been investigated, showing their potential in electronic applications due to their unique optical energy gaps and photosensor capabilities (Zedan et al., 2020).

Antimicrobial Studies

Some derivatives of 4-(4-Chlorophenyl)-2-(propylamino)pyridine-3-carbonitrile were synthesized and evaluated for their antimicrobial activity, revealing significant antibacterial and antifungal properties compared to standard agents (Okasha et al., 2022).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(propylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-2-8-18-15-14(10-17)13(7-9-19-15)11-3-5-12(16)6-4-11/h3-7,9H,2,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBRVYPJJJXEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=CC(=C1C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(propylamino)pyridine-3-carbonitrile

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